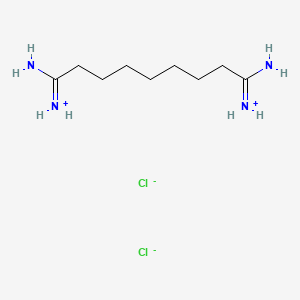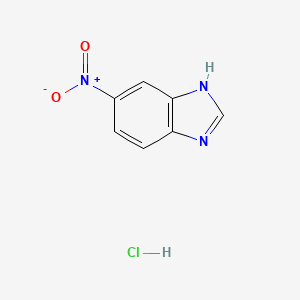
(Z)-Isopropyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Isopropyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate hydrochloride is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclopropane ring, which is a three-membered carbon ring, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Isopropyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate hydrochloride typically involves multiple steps, starting from readily available precursors One common method involves the reaction of phenylacetonitrile with isopropyl bromide in the presence of a strong base to form the corresponding isopropyl phenylacetonitrile This intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a carbene precursor to form the cyclopropane ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Isopropyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the isopropyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(Z)-Isopropyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (Z)-Isopropyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-Allyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate
- (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one
Uniqueness
(Z)-Isopropyl 1-phenyl-2-((dimethylamino)methyl)cyclopropanecarboxylate hydrochloride is unique due to its specific structural features, such as the presence of the cyclopropane ring and the dimethylamino group
Propriétés
| 85467-61-4 | |
Formule moléculaire |
C16H24ClNO2 |
Poids moléculaire |
297.82 g/mol |
Nom IUPAC |
dimethyl-[[(1S,2R)-2-phenyl-2-propan-2-yloxycarbonylcyclopropyl]methyl]azanium;chloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-12(2)19-15(18)16(10-14(16)11-17(3)4)13-8-6-5-7-9-13;/h5-9,12,14H,10-11H2,1-4H3;1H/t14-,16+;/m1./s1 |
Clé InChI |
HCEJJXRJUNFIPA-XMZRARIVSA-N |
SMILES isomérique |
CC(C)OC(=O)[C@@]1(C[C@@H]1C[NH+](C)C)C2=CC=CC=C2.[Cl-] |
SMILES canonique |
CC(C)OC(=O)C1(CC1C[NH+](C)C)C2=CC=CC=C2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
] ester](/img/structure/B13781787.png)

![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)


![7,10-Bis(4-(diphenylamino)phenyl)dibenzo[f,h]quinoxaline-2,3-dicarbonitrile](/img/structure/B13781856.png)
